molecular formula C27H46O2 B14746811 (3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

Cat. No.: B14746811
M. Wt: 402.7 g/mol
InChI Key: JQMQKOQOLPGBBE-DKOXPQNCSA-N
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Description

The compound (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is a complex organic molecule. It belongs to the class of steroids, which are characterized by their cyclopenta[a]phenanthrene ring structure. This compound is notable for its intricate stereochemistry, with multiple chiral centers contributing to its three-dimensional conformation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one typically involves multi-step organic synthesis. Key steps include the formation of the cyclopenta[a]phenanthrene core, introduction of the hydroxy group at position 3, and the attachment of the 1,5-dimethylhexyl side chain at position 17. Reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain the purity and yield of the final product. Purification steps such as crystallization, distillation, and chromatography are commonly employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at position 3 can undergo oxidation to form a ketone.

    Reduction: The ketone at position 6 can be reduced to a secondary alcohol.

    Substitution: Halogenation reactions can occur at various positions on the cyclopenta[a]phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products

    Oxidation: Formation of a ketone at position 3.

    Reduction: Formation of a secondary alcohol at position 6.

    Substitution: Introduction of halogen atoms at various positions on the ring structure.

Scientific Research Applications

Chemistry

This compound is used as a precursor in the synthesis of more complex steroidal molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular signaling pathways. Its interaction with various receptors and enzymes is of particular interest.

Medicine

The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialized chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one involves its interaction with specific molecular targets, such as nuclear receptors and enzymes. The compound binds to these targets, altering their activity and modulating downstream signaling pathways. This can result in changes in gene expression, protein synthesis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but differs in side chain and functional groups.

    Testosterone: Another steroid with a similar core structure but different functional groups and biological activity.

    Estradiol: A steroid hormone with a similar ring structure but distinct functional groups and physiological effects.

Uniqueness

The uniqueness of (3S,5S,8R,9R,10R,13R,14S,17R)-17-[(1S)-1,5-dimethylhexyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one lies in its specific stereochemistry and functional groups. These features confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1

InChI Key

JQMQKOQOLPGBBE-DKOXPQNCSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C

Origin of Product

United States

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